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molecular formula C19H40O3 B8765956 1,3-Dioctyl glyceryl ether CAS No. 24631-68-3

1,3-Dioctyl glyceryl ether

Cat. No. B8765956
M. Wt: 316.5 g/mol
InChI Key: RBGYBTJRVDFANH-UHFFFAOYSA-N
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Patent
US06207845B1

Procedure details

Octyl alcohol (11.7 g; 0.09 mol), aluminum triisopropxide (0.36 g; 1.77 mmol) and p-phenolsulfonic acid (0.94 g; 5.40 mmol) were placed in a 100-ml four-necked flask and heated up to 95° C. while stirring them under nitrogen. Octyl glycidyl ether (17.1 g; 0.09 mol) was then added dropwise over 10 minutes, and the resultant mixture was stirred for 3 hours as it was. After completion of the reaction, the reaction mixture was washed with a 4N aqueous solution (40 ml) of sodium hydroxide and additionally twice with water (40 ml) and then purified by vacuum distillation to obtain 23.0 g of 1,3-dioctyl glyceryl ether (9,13-dioxa-11-heneicosanol) as a colorless transparent oil (yield: 81%).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
catalyst
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Al].[CH2:11]([O:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH:12]1[O:14][CH2:13]1>C1C(O)=CC=C(S(O)(=O)=O)C=1>[CH3:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][O:9][CH2:13][CH:12]([OH:14])[CH2:11][O:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
0.94 g
Type
catalyst
Smiles
C1=CC(=CC=C1O)S(=O)(=O)O
Step Two
Name
Quantity
17.1 g
Type
reactant
Smiles
C(C1CO1)OCCCCCCCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
while stirring them under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction mixture was washed with a 4N aqueous solution (40 ml) of sodium hydroxide and additionally twice with water (40 ml)
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCOCC(COCCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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